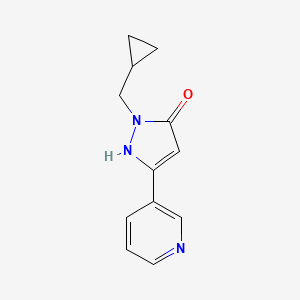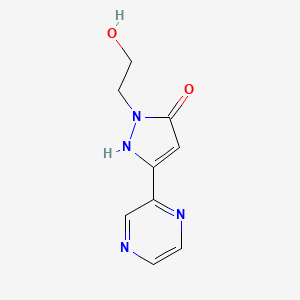![molecular formula C13H18N2 B1484125 1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine CAS No. 1824147-28-5](/img/structure/B1484125.png)
1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine”, often involves the use of heterocyclic scaffolds . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A new alkylaminophenol compound, which can be used as a drug active substance, was synthesized by the Petasis reaction .
Molecular Structure Analysis
The molecular structure of “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions involving “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine” and similar compounds often involve the use of heterocyclic scaffolds . These reactions can lead to a variety of bioactive compounds, many of which contain nitrogen .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine” include a molecular weight of 202.3 g/mol. The compound is typically available in a liquid form .
Scientific Research Applications
Drug Discovery and Development
1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine: is a compound that has been identified as a potential therapeutic agent due to its structural features. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to create compounds for treating human diseases . This compound’s versatility is attributed to its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage through non-planarity .
Biological Activity and Selectivity
The pyrrolidine scaffold is known for its role in enhancing target selectivity in bioactive molecules. Derivatives of pyrrolidine, including 1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine , have been studied for their inhibitory activity against enzymes like COX-2, with IC50 values in the range of 1–8 µM, indicating significant potency .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a valuable intermediate. It can be used to synthesize more complex molecules, especially in the context of creating novel benzylamine derivatives, which are prevalent in a variety of pharmacologically active compounds .
Analytical Chemistry
As an analytical standard, this compound can be used in chromatography and other analytical techniques to identify or quantify similar structures in complex mixtures, aiding in the quality control of pharmaceuticals .
Pharmacokinetics and ADME/Tox Studies
The pyrrolidine ring’s influence on the pharmacokinetic profile of drug candidates makes 1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine a subject of interest in ADME/Tox studies. Researchers can investigate how modifications to the pyrrolidine structure affect absorption, distribution, metabolism, and excretion of drugs .
Each of these applications demonstrates the compound’s potential in contributing to various aspects of scientific research, highlighting its importance in the field of chemistry and medicine. The information provided is based on the current understanding and available data as of my last update in 2021, supplemented by recent search results .
Future Directions
The future directions for “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine” and similar compounds could involve further exploration of their potential uses in drug discovery . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have a wide range of biological activities and can influence various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have a wide range of biological activities .
Action Environment
The structure of the compound, particularly the presence of the pyrrolidine ring, may influence its stability and efficacy .
properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-11-3-5-12(6-4-11)9-15-8-7-13(14)10-15/h2-6,13H,1,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJIQELADCZHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1484049.png)
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484052.png)
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484053.png)




![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)
![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484061.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1484062.png)